molecular formula C11H8F3NOS2 B3058626 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one CAS No. 905267-14-3

5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one

Cat. No. B3058626
CAS RN: 905267-14-3
M. Wt: 291.3 g/mol
InChI Key: HBYVUUWMCCSRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one, also known as TFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFM-2 belongs to the class of thioxothiazolidine compounds, which are known for their diverse biological activities.

Mechanism of Action

5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one exerts its biological effects by modulating the activity of various signaling pathways in the cell. It has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has been found to modulate the activity of ion channels, which are important for the transmission of nerve impulses.
Biochemical and physiological effects:
5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the release of pro-inflammatory cytokines, and reduce oxidative stress. 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has also been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has also been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has been shown to enhance memory and cognitive function in animal models of these diseases, and further research is needed to determine its potential therapeutic effects in humans. Another potential application is in the treatment of cancer, as 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has been found to induce apoptosis in cancer cells. Further research is needed to determine the optimal dosage and administration of 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one for these applications. Additionally, research is needed to determine the potential side effects and toxicity of 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one at higher concentrations.

Scientific Research Applications

5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. It has also been shown to have a potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one has been extensively studied in vitro and in vivo, and its mechanism of action is well understood.

properties

IUPAC Name

2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-4,8H,5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYVUUWMCCSRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175699
Record name 2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methyl]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one

CAS RN

905267-14-3
Record name 2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methyl]-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905267-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methyl]-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one
Reactant of Route 2
5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one
Reactant of Route 3
5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.